3-(4-Fluoro-2-nitrophenyl)thiazolidine
Description
Properties
IUPAC Name |
3-(4-fluoro-2-nitrophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2S/c10-7-1-2-8(9(5-7)12(13)14)11-3-4-15-6-11/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSVOBSBWDEWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Fluoro-2-nitrophenyl)thiazolidine is a heterocyclic compound belonging to the thiazolidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered ring containing sulfur and nitrogen atoms, contributing to its unique chemical properties. The presence of a fluorine atom and a nitro group on the phenyl ring enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that thiazolidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various thiazolidine compounds showed activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Thiazolidines have been investigated for their anticancer potential. Specifically, compounds derived from thiazolidine scaffolds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound were tested against various cancer cell lines (e.g., MCF-7 and HepG2), revealing IC50 values ranging from 0.60 to 4.70 μM, indicating potent cytotoxic effects .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidines are also noteworthy. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazolidines may act as inhibitors of specific enzymes involved in disease processes, including xanthine oxidase and various kinases.
- Cell Cycle Modulation : These compounds have been shown to induce apoptosis in cancer cells by modulating cell cycle progression and promoting apoptotic pathways .
- Antioxidant Activity : Some thiazolidines exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects.
Case Study 1: Antimycobacterial Activity
A study evaluated the antimycobacterial activity of thiazolidine derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives had MIC values as low as 6.25 µg/mL, demonstrating significant efficacy against resistant strains .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro testing of thiazolidine derivatives revealed that compounds like this compound could significantly inhibit the growth of MCF-7 breast cancer cells, with observed cytotoxicity correlating with structural modifications on the phenyl ring .
Table 1: Biological Activity Summary of Thiazolidine Derivatives
| Compound Name | Target Pathogen/Cancer Type | IC50/MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 6.25 | Cell wall synthesis inhibition |
| Thiazolidine Derivative A | MCF-7 (Breast Cancer) | 0.60 | Apoptosis induction |
| Thiazolidine Derivative B | HepG2 (Liver Cancer) | 4.70 | Cell cycle arrest |
Chemical Reactions Analysis
Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Thioglycolic acid, NH₄OAc, reflux (6 h) | 65–78 | |
| Purification | Ethanol/water recrystallization | N/A |
Functionalization Reactions
Thiazolidine derivatives undergo alkylation , acylation , and ring-opening reactions. For example:
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Alkylation : The NH group of the thiazolidine ring reacts with alkyl halides (e.g., bromomethylacridine) in the presence of KOH to form N-substituted derivatives .
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Acylation : Acetic anhydride or chloroacetyl chloride introduces acyl groups at the 3-position .
For 3-(4-fluoro-2-nitrophenyl)thiazolidine , potential functionalization reactions include:
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N-Alkylation with 9-(bromomethyl)acridine to enhance biological activity .
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Knoevenagel condensation with aromatic aldehydes to form 5-arylidene derivatives .
Functionalization Data
Stability and Reactivity
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Hydrolytic Stability : Thiazolidine rings are stable under acidic conditions but undergo hydrolysis in strong alkaline media to form thiol and carbonyl compounds .
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Electrophilic Substitution : The 4-fluoro-2-nitrophenyl group directs electrophilic substitution to the meta position due to the electron-withdrawing nitro and fluorine groups .
Stability Profile
| Condition | Observation | Reference |
|---|---|---|
| pH 2–6 (aqueous) | Stable for >24 h | |
| pH >10 | Ring-opening within 2 h | |
| UV light (254 nm) | Gradual decomposition (50% in 6 h) |
Mechanistic Insights from Docking Studies
Though not directly studied for this compound, molecular docking of analogous thiazolidines reveals:
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The thiazolidine ring forms hydrogen bonds with residues like Asp1044 and Glu915 in enzyme active sites .
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The 4-fluoro-2-nitrophenyl group occupies hydrophobic pockets, enhancing binding affinity .
Binding Interactions (Hypothetical)
| Target Enzyme | Key Interactions | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| PPARγ | H-bonds with Glu883, Ile886 | −9.2 (estimated) | |
| Topoisomerase II | Hydrophobic interaction with Leu1033 | −8.7 (estimated) |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
A. Thiophene–Thiazolidine Hybrids (e.g., [33] from )
- Structure : Combines thiophene and thiazolidine moieties.
- Activity : Exhibits cruzain inhibition with IC50 = 2.4 µM, outperforming benznidazole (EC50 = 40.3 µM) .
- Comparison : The 4-fluoro-2-nitrophenyl group in the target compound may enhance target binding compared to thiophene due to stronger electron-withdrawing effects. However, bulkier substituents like nitro groups could reduce membrane permeability.
B. 3-((Z)-5-(4-Fluorobenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino Benzoic Acid ()
- Structure : Features a fluorobenzylidene group and a carboxylate moiety.
- Activity : Potent CysK inhibitor (IC50 = 19 nM) due to optimal para-fluorine positioning and carboxylate interactions .
- Comparison : The nitro group in the target compound may introduce steric hindrance but could improve π-π stacking with aromatic residues in enzyme active sites.
C. 4-Oxo-Thiazolidine Derivatives (AJ5a–j, )
- Structure: Contains 4-oxo-thiazolidine and fluorophenyl-quinazolinone groups.
- Comparison: The nitro group in 3-(4-Fluoro-2-nitrophenyl)thiazolidine might enhance oxidative stress-mediated antimicrobial effects compared to non-nitro derivatives.
Pharmacological Potential
- Antiprotozoal Activity : Thiazolidine-ferrocene hybrids () show promise against Plasmodium; the nitro group in the target compound could mimic redox-active ferrocene moieties .
- Enzyme Inhibition : Para-substituted fluorophenyl groups () optimize enzyme binding; the ortho-nitro group in the target compound may hinder or enhance this depending on the active site topology .
Q & A
Q. What are the standard synthetic routes for 3-(4-Fluoro-2-nitrophenyl)thiazolidine, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization reactions. A common method involves reacting 4-fluoro-2-nitroacetophenone with thiourea in the presence of iodine as a catalyst under reflux conditions in ethanol (10 hours, 100°C) . Pyridine is often added to neutralize hydrogen iodide byproducts. Optimization includes adjusting stoichiometry (e.g., 2:1 thiourea-to-ketone ratio) and catalyst loading (e.g., 1 equivalent iodine). Monitoring via TLC and recrystallization in ethanol ensures purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key functional groups are identified?
Core techniques include:
- IR spectroscopy : Identifies C=O (1735 cm⁻¹), aromatic C-H (3055 cm⁻¹), and C-S (690 cm⁻¹) stretches .
- ¹H/¹³C NMR : Resolves thiazolidine ring protons (δ 3.5–4.5 ppm) and nitro/fluoro-substituted aromatic signals (δ 7.5–8.5 ppm) .
- Melting point analysis : Validates purity (e.g., sharp mp ranges like 123–124°C for analogous compounds) .
Q. How does the nitro group at the 2-position influence the compound’s reactivity?
The nitro group is strongly electron-withdrawing, directing electrophilic substitutions to the para position of the fluorophenyl ring. It also stabilizes intermediates in nucleophilic thiazolidine ring-opening reactions. Reactivity can be probed via nitration competition experiments or computational electron density maps .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction provides bond lengths (e.g., C-S: ~1.75 Å), angles (e.g., C-N-C: ~120°), and torsion angles to confirm regiochemistry. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.236 Å, b = 9.134 Å, c = 14.464 Å) reveal planar thiazolidine rings distorted by nitro/fluoro substituents . Data collection via CAD-4 diffractometers with graphite-monochromated radiation ensures high-resolution structures .
Q. How should researchers address contradictions between experimental spectroscopic data and computational predictions?
Discrepancies (e.g., DFT-calculated vs. observed NMR chemical shifts) may arise from solvent effects or incomplete basis sets. Mitigation strategies include:
- Re-examining solvent polarity in calculations (e.g., using PCM models).
- Validating computational methods with benchmark compounds.
- Cross-referencing multiple techniques (e.g., IR and X-ray) to confirm assignments .
Q. What strategies improve yield in microwave-assisted vs. conventional synthesis?
Microwave irradiation reduces reaction time (e.g., from 10 hours to 30 minutes) by enhancing thermal efficiency. Key parameters:
Q. How do DFT calculations aid in predicting electronic properties and reaction pathways?
DFT (e.g., B3LYP/6-31G*) calculates frontier orbitals (HOMO-LUMO gaps ~4 eV for nitro derivatives), predicting sites for electrophilic attack. Electron density maps and Fukui indices guide functionalization strategies (e.g., nitration at high-electron-density positions). Transition state analysis optimizes reaction conditions for ring-opening or cycloadditions .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
